
2-(Fluoroacetyl)thiophene
Overview
Description
2-(Fluoroacetyl)thiophene is a fluorinated derivative of thiophene, a five-membered heterocyclic compound containing sulfur. Thiophene and its derivatives are known for their wide range of applications in medicinal chemistry, material science, and industrial chemistry .
Chemical Reactions Analysis
2-(Fluoroacetyl)thiophene can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the fluoroacetyl group or the thiophene ring itself.
Substitution: Electrophilic substitution reactions are common, where the fluorine atom or the acetyl group can be replaced by other substituents.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(Fluoroacetyl)thiophene has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(Fluoroacetyl)thiophene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors. For example, as a histone deacetylase inhibitor, it can modulate gene expression by altering the acetylation status of histones . The fluoroacetyl group can enhance the compound’s binding affinity and selectivity for its target, thereby influencing its biological activity.
Comparison with Similar Compounds
2-(Fluoroacetyl)thiophene can be compared with other fluorinated thiophene derivatives, such as:
2-Fluorothiophene: Lacks the acetyl group, making it less reactive in certain chemical reactions.
3-Fluorothiophene: The fluorine atom is positioned differently, which can affect its chemical behavior and applications.
2-(Trifluoromethyl)thiophene: Contains a trifluoromethyl group instead of a fluoroacetyl group, leading to different electronic and steric effects.
Properties
IUPAC Name |
2-fluoro-1-thiophen-2-ylethanone | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5FOS/c7-4-5(8)6-2-1-3-9-6/h1-3H,4H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEBBFSCWROVSQX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=O)CF | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5FOS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501306357 | |
Record name | 2-Fluoro-1-(2-thienyl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501306357 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
371754-93-7 | |
Record name | 2-Fluoro-1-(2-thienyl)ethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=371754-93-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Fluoro-1-(2-thienyl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501306357 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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